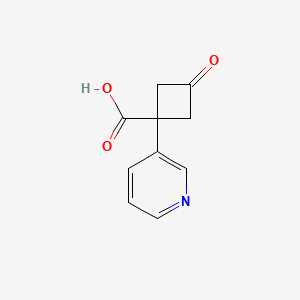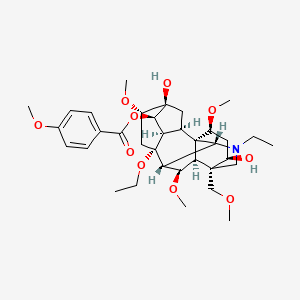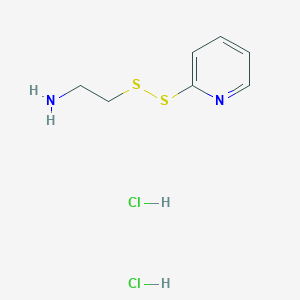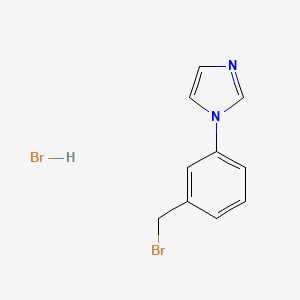![molecular formula C10H7NO2 B13077619 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an ethynyl group attached to the benzoxazine ring. Benzoxazines are known for their stability and versatility, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethynyl carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzoxazine ring can be reduced to form dihydrobenzoxazines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzoxazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and carbonyl derivatives .
Applications De Recherche Scientifique
6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethynyl group, resulting in different reactivity and applications.
6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a methyl group instead of an ethynyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of the ethynyl group in 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other benzoxazines .
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
6-ethynyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-3-4-9-8(5-7)11-10(12)6-13-9/h1,3-5H,6H2,(H,11,12) |
Clé InChI |
FREJWUFPRNLYFG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)OCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)

